Beta-Lactam-Antibiotika

Beta-lactam antibiotics are a class of antibacterial drugs that include penicillins and cephalosporins, among others. These compounds exhibit their antimicrobial activity by inhibiting bacterial cell wall synthesis through the irreversible binding to specific enzymes called penicillin-binding proteins (PBPs). The inhibition of these PBPs disrupts peptidoglycan cross-linking in the bacterial cell wall, leading to cell lysis and death. Beta-lactams are effective against a wide range of Gram-positive and Gram-negative bacteria but may be less effective against anaerobic bacteria or some atypical pathogens without proper modifications.

These antibiotics have a broad spectrum of applications in clinical settings, used for treating various infections such as respiratory tract infections, urinary tract infections, skin infections, and sepsis. However, their efficacy can vary based on bacterial resistance patterns, which necessitates regular updates in treatment guidelines to ensure effective therapy. Side effects of beta-lactam antibiotics include allergic reactions, gastrointestinal upset, and anaphylaxis in some cases.

Due to their critical role in modern medicine, the development and research into new beta-lactam antibiotics continue, focusing on overcoming resistance and expanding their therapeutic spectrum.

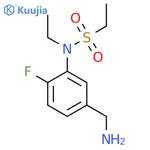

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

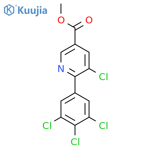

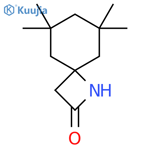

|

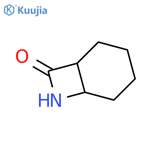

2-azaspiro[3.3]heptan-1-one | 1936132-15-8 | C6H9NO |

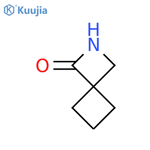

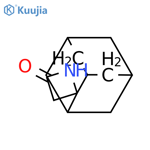

|

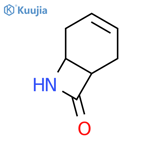

(1S,6R)-7-azabicyclo[4.2.0]octan-8-one | 22031-53-4 | C7H11NO |

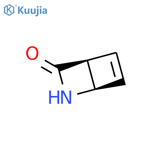

|

2-Azabicyclo[2.2.0]hex-5-en-3-one, (1R,4S)- | 332011-92-4 | C5H5NO |

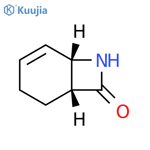

|

7-Azabicyclo[4.2.0]oct-4-en-8-one, (1R,6S)-rel- | 233600-25-4 | C7H9NO |

|

6,6,8,8-tetramethyl-1-azaspiro3.5nonan-2-one | 1566660-50-1 | C12H21NO |

|

Spiro[azetidin-2-one-4,2'-tricyclo(3,3,1,1(3,7))decane] | 59592-02-8 | C12H17NO |

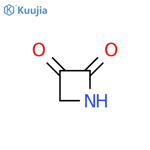

|

azetidine-2,3-dione | 166756-04-3 | C3H3NO2 |

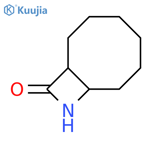

|

9-azabicyclo[6.2.0]decan-10-one | 4946-36-5 | C9H15NO |

|

7-Azabicyclo[4.2.0]octan-8-one | 34102-49-3 | C7H11NO |

|

7-azabicyclo[4.2.0]oct-3-en-8-one | 20205-48-5 | C7H9NO |

Verwandte Literatur

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

Empfohlene Lieferanten

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

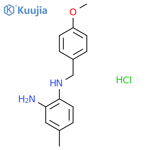

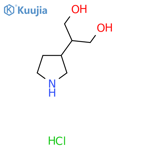

FC 99 hydrochloride Cas No: 2734014-73-2

FC 99 hydrochloride Cas No: 2734014-73-2 -

-

-

-